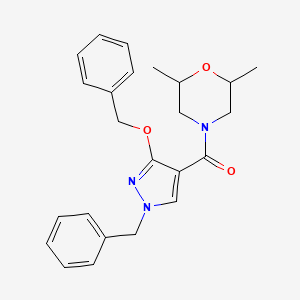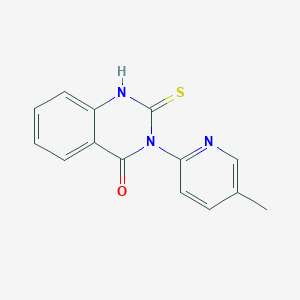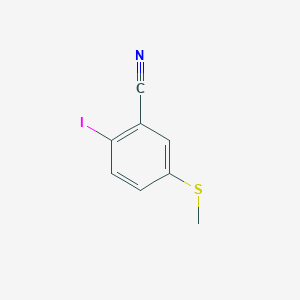
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(2,6-dimethylmorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(2,6-dimethylmorpholino)methanone, also known as BDPMM, is a novel chemical compound with potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Pyrazole derivatives are synthesized through various methods, demonstrating the versatility and adaptability of these compounds in chemical synthesis. For instance, the synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) and bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone) derivatives incorporates a thieno-[2,3-b]thiophene moiety, highlighting the synthetic utility of pyrazole in creating complex molecules with potential for diverse applications (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010).
Biological Activities
- Pyrazole derivatives exhibit a wide range of biological and pharmacological activities. Research on compounds like (5-hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone shows potential antimicrobial and antioxidant activities, highlighting the relevance of pyrazole compounds in developing new therapeutic agents (Golea Lynda, 2021).
Anticancer Potential
- The evaluation of new pyrazoline derivatives for cytotoxic effects on HepG-2 cells indicates that certain pyrazole-based compounds could serve as promising anticancer drug candidates. For example, one study found that specific derivatives showed notable inhibitory effects on cancer cells, suggesting their potential utility in cancer treatment (Xu et al., 2017).
Molecular Interaction Studies
- Molecular interaction studies of pyrazole derivatives with receptors, such as cannabinoid receptors, provide insights into their mechanism of action at the molecular level. This research aids in understanding how these compounds interact with biological systems, potentially leading to the development of new drugs with targeted action (Shim et al., 2002).
Sensor Applications
- Pyrazole derivatives are also explored for sensor applications, as demonstrated by the development of colorimetric sensors for metal ions. Such research underscores the utility of pyrazole compounds in creating sensitive and selective sensors for environmental monitoring and analytical chemistry applications (Soufeena & Aravindakshan, 2019).
Propriétés
IUPAC Name |
(1-benzyl-3-phenylmethoxypyrazol-4-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-18-13-26(14-19(2)30-18)24(28)22-16-27(15-20-9-5-3-6-10-20)25-23(22)29-17-21-11-7-4-8-12-21/h3-12,16,18-19H,13-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGJNPQOTLGXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-isopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2688005.png)
![5,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2688006.png)
![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2688007.png)
![4-Bromo-1-[[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]methyl]pyrazole](/img/structure/B2688008.png)


![2-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2688015.png)
![3-(1-Bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid](/img/structure/B2688016.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2688020.png)
![(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride](/img/structure/B2688022.png)
![Methyl 2-amino-2-[3-(2-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2688023.png)
